
2-Isopropyl-6-methylpyridine
Übersicht
Beschreibung
2-Isopropyl-6-methylpyridine is a pyrimidine compound . It is reported as a major metabolite of the pesticide diazinon . It has been identified as a urinary metabolite in the general population exposed to organophosphorus compounds (insecticides, flame retardants, and plasticizers) and moth repellents used in Japanese households .
Synthesis Analysis
A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .Molecular Structure Analysis
The chemical structure of this compound was determined by X-ray single-crystal diffraction and NMR analysis .Chemical Reactions Analysis
The quantitative chemical analysis method involves the separation of an analyte from a sample by a physical or chemical process and subsequent mass measurements of the analyte, reaction product, and/or sample .Physical And Chemical Properties Analysis
The fundamental physicochemical properties most often used in defining compound quality are molecular weight (MW), log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility equilibrium solubility at pH 7.4, HBA or sum of O + N atoms count of hydrogen bond acceptors, HBD or sum of OH + NH atoms count of hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Alkylation Studies
A significant application of 2-Isopropyl-6-methylpyridine is in the synthesis and alkylation studies of pyridine derivatives. For instance, Hart, Killen, and Saunders (1979) demonstrated the conversion of methyl groups in pyridine rings into isopropyl and t-butyl groups through alkylation of N-methylpyridinium iodides with methyl iodide, using a phase-transfer catalyst. This research provides insight into the chemical transformations of pyridine derivatives, which is crucial in various chemical synthesis processes (Hart, Killen, & Saunders, 1979).
2. Electrophoretic Separation
The compound also plays a role in the study of electrophoretic separation. Wren (1991) explored the optimization of pH in electrophoretic separation of substituted methylpyridines. This research contributes to our understanding of how the separation process can be enhanced in various analytical techniques, especially in capillary electrophoresis (Wren, 1991).
3. Catalytic Applications
Further, this compound is relevant in the study of catalytic applications. Winter, Newkome, and Schubert (2011) discussed the use of terpyridines, including derivatives like this compound, in catalysis. These compounds have been used in a variety of reactions, ranging from artificial photosynthesis to organic transformations. This highlights the compound's significance in advancing catalytic processes in chemistry (Winter, Newkome, & Schubert, 2011).
4. Photochemistry Studies
Additionally, this compound is significant in photochemistry research. Pavlik, Laohhasurayotin, and Vongnakorn (2007) investigated the vapor-phase photochemistry of methyl- and cyanopyridines, including derivatives like this compound. These studies provide valuable insights into the behavior of these compounds under light exposure, which is crucial for understanding their potential applications in photochemical processes (Pavlik, Laohhasurayotin, & Vongnakorn, 2007).
5. Reaction Runaway and Safety Studies
The safety aspects of this compound in industrial processes have also been studied. Saenz et al. (2009) conducted research on the runaway behavior of 2-methylpyridine-N-oxidation, which is closely related to the compound . Understanding the safety and runaway reactions of these compounds is crucial in industrial and laboratory settings (Saenz et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the future direction could be the development of new synthesis methods and the establishment of structure-function relationships .
Eigenschaften
IUPAC Name |
2-methyl-6-propan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)9-6-4-5-8(3)10-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLWJASBYKVUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509980 | |
| Record name | 2-Methyl-6-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51487-37-7 | |
| Record name | 2-Methyl-6-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




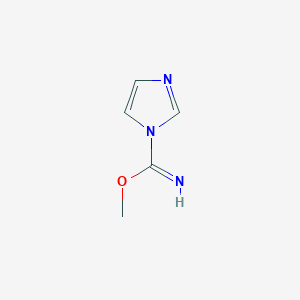
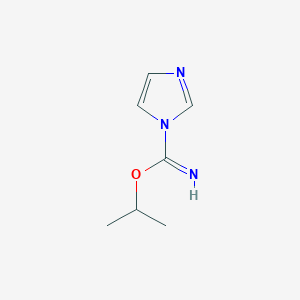

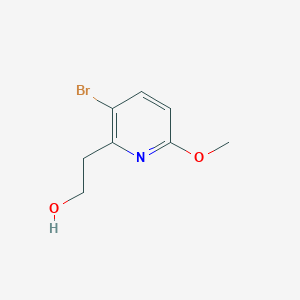
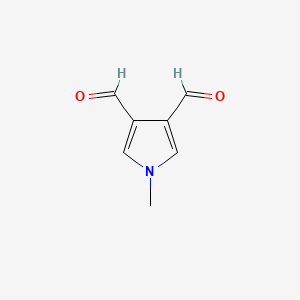

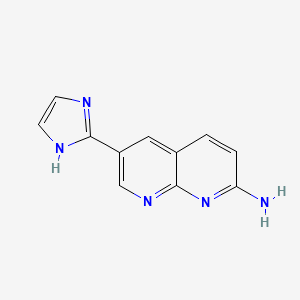


![[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid](/img/structure/B3352874.png)
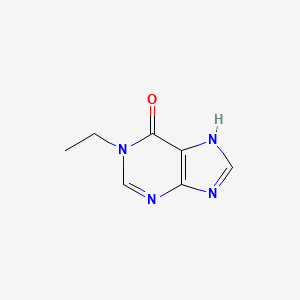
![1H-pyrrolo[2,1-c][1,4]thiazine](/img/structure/B3352888.png)
